molecular formula C11H20N2O2 B6224175 tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 2763740-57-2

tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No. B6224175
CAS RN: 2763740-57-2
M. Wt: 212.3
InChI Key:
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Description

Tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate (TBAA) is a synthetic organic compound that has been used in various scientific research applications, including as an inhibitor of enzymes and as a ligand of metal ions. TBAA is a bicyclic amine, which contains a tert-butyl group, an amino group, and a carboxylate group. TBAA has also been used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Scientific Research Applications

TBAA has been used in various scientific research applications, including as an inhibitor of enzymes and as a ligand of metal ions. TBAA has been used to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBAA has also been used to bind to metal ions, such as calcium, magnesium, and zinc. TBAA has also been used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Mechanism of Action

TBAA binds to metal ions, such as calcium, magnesium, and zinc, through electrostatic interactions. TBAA also binds to enzymes, such as acetylcholinesterase, through hydrogen bonding. TBAA binds to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
TBAA has been found to have a variety of biochemical and physiological effects. TBAA has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBAA has also been found to inhibit the enzyme thymidylate synthase, which is involved in DNA synthesis. TBAA has also been found to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The main advantage of using TBAA in laboratory experiments is that it is relatively easy to synthesize and use. TBAA is also relatively stable and can be stored for long periods of time. The main limitation of using TBAA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, TBAA could be used to develop new inhibitors of enzymes and ligands of metal ions. TBAA could also be used to develop new polymers and pharmaceuticals. TBAA could also be used to study the biochemical and physiological effects of other compounds. Additionally, TBAA could be used to develop new methods of synthesizing compounds, such as through the use of click chemistry. Finally, TBAA could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

TBAA can be synthesized via a two-step reaction. The first step involves the reaction of tert-butyl bromide with an amine, such as aniline, to form a tert-butyl amine. The second step involves the reaction of the tert-butyl amine with an acid, such as acetic acid, to form TBAA. This reaction can be catalyzed by a base, such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The tert-butyl ester group is introduced to provide stability to the molecule.", "Starting Materials": [ "3-Aminocyclopentene", "Di-tert-butyl dicarbonate", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate in the presence of sodium hydride and methanol to form tert-butyl (1R,3s,5S)-3-amino-6-hydroxybicyclo[3.1.1]heptane-6-carboxylate", "Cyclization of the protected amine with 3-aminocyclopentene in the presence of hydrochloric acid to form tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate", "Deprotection of the amine group with hydrochloric acid to yield tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate" ] }

CAS RN

2763740-57-2

Product Name

tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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